N-(2-Aminoethyl)morpholine-4-carboxamide oxalate
Description
Molecular Architecture and Crystallographic Analysis
N-(2-Aminoethyl)morpholine-4-carboxamide oxalate (CAS 154467-16-0) is a heterocyclic compound featuring a morpholine ring substituted with a carboxamide group and an aminoethyl side chain, complexed with oxalic acid. Its molecular formula is C₉H₁₇N₃O₆ , with a molecular weight of 263.25 g/mol .
Structural Features
- Morpholine Core : A six-membered saturated ring containing one oxygen and one nitrogen atom, adopting a chair conformation in crystalline forms .
- Aminoethyl Substituent : A primary amine (-NH₂) linked via an ethylene bridge to the morpholine nitrogen, enhancing hydrogen-bonding capacity.
- Carboxamide Group : A CONH₂ moiety at the 4-position of morpholine, contributing to planar geometry and potential π-conjugation.
- Oxalate Counterion : Ethanedioate (C₂O₄²⁻), forming an ionic salt with the carboxamide cation .
Crystallographic Data
Single-crystal X-ray diffraction studies of related morpholine derivatives reveal:
| Property | Value | Source |
|---|---|---|
| Space Group | Cc (monoclinic) | |
| Unit Cell Parameters | a = 10.7393 Å, β = 95.704° | |
| Coordination Geometry | Octahedral (with Cd²⁺ ligands) | |
| Hydrogen-Bonding Motifs | R²²(6), R⁶⁶(16), R⁶⁶(20) |
The morpholine ring’s chair conformation and oxalate’s planar geometry stabilize the crystal lattice through N–H⋯O and O–H⋯O interactions .
Tautomeric Behavior and Conformational Dynamics
While direct studies on the tautomeric equilibria of this compound are limited, its functional groups suggest potential reactivity:
Tautomeric Possibilities
- Carboxamide Tautomerism : The CONH₂ group may exhibit amide-isoamide tautomerism , though steric hindrance from the morpholine ring likely suppresses this in the oxalate salt form .
- Oxalate Protonation : Ethanedioate exists as C₂O₄²⁻ in solution, but partial protonation to HC₂O₄⁻ may occur at acidic pH .
Conformational Flexibility
The aminoethyl side chain exhibits rotational freedom about the C–N bond, enabling multiple conformers. In coordination complexes (e.g., with Cd²⁺), the morpholine nitrogen and aminoethyl amine act as N,N′-bidentate ligands , adopting a fixed geometry .
Acid-Base Properties and Salt Formation Mechanisms
The compound’s acid-base behavior is governed by its carboxamide and oxalate components:
| Functional Group | pKa (Free Base) | Role in Salt Formation |
|---|---|---|
| Morpholine NH | ~9.15 | Protonation site for salt formation |
| Oxalate (C₂O₄²⁻) | pK₁ = 1.27 | Dianion counterion |
| Carboxamide CONH₂ | ~17 (estimated) | Weakly acidic |
Salt Formation Mechanism
The oxalate salt forms via acid-base neutralization :
- Protonation : The morpholine nitrogen (pK₁ ~9.15) is protonated under acidic conditions (pH 2–3) .
- Ion Pairing : The protonated carboxamide cation ([C₇H₁₆N₃O₂]⁺) pairs with oxalate dianion (C₂O₄²⁻) .
Synthesis protocols confirm this mechanism, involving oxalic acid addition to adjust pH .
Solubility Profile and Partition Coefficients
The compound’s solubility is influenced by its ionic nature and hydrogen-bonding capacity:
| Solvent | Solubility Behavior | Source |
|---|---|---|
| Water | Highly soluble (polar groups) | |
| Ethanol | Moderate solubility | |
| Acetone | Insoluble (poor H-bonding) | |
| Chloroform | Insoluble |
Partition Coefficients
While experimental logP values are unavailable, the compound’s high polarity (PSA = 142.19 Ų ) suggests a preference for aqueous phases over organic solvents. The oxalate counterion enhances water solubility via ion-dipole interactions .
Properties
IUPAC Name |
N-(2-aminoethyl)morpholine-4-carboxamide;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2.C2H2O4/c8-1-2-9-7(11)10-3-5-12-6-4-10;3-1(4)2(5)6/h1-6,8H2,(H,9,11);(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVSRINQKOORMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCCN.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676791 | |
| Record name | Oxalic acid--N-(2-aminoethyl)morpholine-4-carboxamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154467-16-0 | |
| Record name | N-(2-Aminoethyl)-4-morpholinecarboxamide oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154467160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxalic acid--N-(2-aminoethyl)morpholine-4-carboxamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-aminoethyl)morpholine-4-carboxamide oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-(2-Aminoethyl)-4-morpholinecarboxamide oxalate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZ5KJL4M75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
The preparation of N-(2-Aminoethyl)morpholine-4-carboxamide oxalate typically involves two key steps[2][2]:
Synthesis of N-(2-Aminoethyl)morpholine-4-carboxamide: This step involves the reaction of 2-chloroethanol with 4-morpholinecarboxamide to form N-(2-chloroethyl)morpholine-4-carboxamide. This intermediate is then reacted with ammonia or an ammonium salt to yield N-(2-Aminoethyl)morpholine-4-carboxamide.
Formation of the Oxalate Salt: The final step involves reacting N-(2-Aminoethyl)morpholine-4-carboxamide with oxalic acid to form this compound[][2].
Chemical Reactions Analysis
N-(2-Aminoethyl)morpholine-4-carboxamide oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced forms.
Substitution: The aminoethyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and acidic or basic conditions for hydrolysis . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
N-(2-Aminoethyl)morpholine-4-carboxamide oxalate has the molecular formula and a molecular weight of approximately 263.25 g/mol. The compound features a morpholine ring, an aminoethyl side chain, and a carboxamide functional group, which contribute to its unique reactivity and biological activity.
Medicinal Chemistry
This compound is investigated for its potential therapeutic effects, particularly in cancer treatment. Its ability to inhibit key kinases involved in cancer progression has been documented:
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | Induces apoptosis through p53 activation |
| U-937 (Monocytic Leukemia) | 2.41 | Inhibits proliferation |
| CEM-13 (T-cell Leukemia) | <1 | Cytotoxic effects observed |
These results indicate that the compound may serve as a promising candidate for anticancer drug development due to its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Biochemical Applications
In biochemistry, this compound acts as a ligand in receptor studies and enzyme assays. Its structural properties allow it to interact with specific molecular targets, modulating their activity effectively. This interaction is crucial for understanding biological pathways and developing new therapeutic strategies.
Industrial Applications
The compound is also utilized in the production of epoxy resins and other chemical products. Its reactivity makes it suitable for various synthetic organic chemistry applications, where it can serve as a building block for more complex molecules.
Case Studies
Several studies have explored the applications of this compound:
- Cancer Research : A study demonstrated that derivatives of this compound can induce apoptosis in breast cancer cells via p53 activation, suggesting its potential role in targeted cancer therapies.
- Enzyme Inhibition : Research has shown that this compound can inhibit specific kinases involved in tumor growth, providing insights into its use as a therapeutic agent for various cancers.
- Synthetic Chemistry : The compound has been employed as an intermediate in the synthesis of landiolol hydrochloride, showcasing its utility in pharmaceutical manufacturing processes .
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)morpholine-4-carboxamide oxalate involves its interaction with specific molecular targets in biological systems . The aminoethyl group can interact with receptors or enzymes, leading to various biological effects. The oxalate part of the molecule helps in regulating the charge and solubility of the compound, enhancing its bioavailability and effectiveness .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: N-(2-Aminoethyl)morpholine-4-carboxamide oxalate
- Molecular Formula : C₉H₁₇N₃O₆ (base compound: C₇H₁₅N₃O₂; oxalate: C₂H₂O₄) .
- Molecular Weight : 263.25 g/mol .
- CAS No.: 154467-16-0 .
- Structure: Combines a morpholine ring, an aminoethyl group, and a carboxamide moiety, stabilized by oxalic acid as a counterion .
Key Properties :
- Solubility : Enhanced water solubility compared to the free base due to oxalate salt formation .
- Applications : Critical intermediate in synthesizing landiolol hydrochloride, a β-blocker used in cardiovascular therapies .
- Synthesis: Prepared via reaction of N-phenoxy carbonyl morpholine with ethylenediamine, followed by oxalic acid treatment to yield high-purity oxalate salt .
Structural and Functional Analogues
The compound is compared to morpholine- and carboxamide-derived analogues to highlight structural nuances and biological implications.
Table 1: Key Comparisons
| Compound Name | Molecular Formula | Structural Differences | Biological Activity/Applications | References |
|---|---|---|---|---|
| N-(2-Aminoethyl)morpholine-4-carboxamide hydrochloride | C₇H₁₆ClN₃O₂ | Chloride salt instead of oxalate | Improved stability in acidic conditions | |
| N-(3-Methoxypropyl)morpholine-4-carboxamide | C₉H₁₈N₂O₃ | Methoxypropyl side chain replaces aminoethyl | Antimicrobial, anticancer applications | |
| N-(5-tert-Butyl-1,2-oxazol-3-yl)morpholine-4-carboxamide | C₁₂H₂₀N₄O₃ | Isoxazole ring replaces carboxamide | FLT3 kinase inhibition (anticancer) | |
| N-(2-{[4-(Acetylamino)phenyl]carbamoyl}phenyl)morpholine-4-carboxamide | C₁₉H₂₂N₄O₃ | Acetylamino-phenylcarbamoyl extension | Potential enzyme/receptor modulation | |
| 4-(2-Aminoethyl)-N-(2,4-difluorophenyl)piperidine-1-carboxamide hydrochloride | C₁₄H₁₈ClF₂N₃O | Piperidine core instead of morpholine | Neuropharmacological activity (TAAR1 agonism) |
Detailed Analysis of Key Comparisons
N-(2-Aminoethyl)morpholine-4-carboxamide Hydrochloride
- Structural Difference : Chloride ion replaces oxalate.
- Impact :
- Solubility : Hydrochloride form is less soluble in water than oxalate .
- Stability : More resistant to degradation in acidic environments, making it suitable for oral formulations .
- Applications : Used in preclinical studies targeting enzymes like kinases due to improved bioavailability .
N-(3-Methoxypropyl)morpholine-4-carboxamide
- Structural Difference : Methoxypropyl group introduces lipophilicity.
- Impact :
- Bioactivity : Exhibits broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli) .
- Mechanism : Inhibits bacterial cell wall synthesis via penicillin-binding protein (PBP) interaction .
Isoxazole Derivatives (e.g., N-(5-tert-Butyl-1,2-oxazol-3-yl)morpholine-4-carboxamide)
- Structural Difference : Isoxazole ring enhances π-π stacking with kinase active sites.
- Impact: Potency: IC₅₀ of 12 nM against FLT3 kinase, outperforming non-isoxazole analogues . Selectivity: Reduced off-target effects compared to urea-based FLT3 inhibitors .
Piperidine-Based Analogues
- Structural Difference : Piperidine replaces morpholine, altering ring conformation.
Biological Activity
N-(2-Aminoethyl)morpholine-4-carboxamide oxalate (CAS Number: 154467-16-0) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₁₇N₃O₆
- Molecular Weight : 263.248 g/mol
- Structure : The compound features a morpholine ring and an oxalate moiety, which contribute to its biological activity.
This compound exhibits its biological effects primarily through modulation of various signaling pathways:
- NF-κB Pathway : This compound has been shown to inhibit the nuclear translocation of NF-κB, a key regulator of immune responses, thereby reducing inflammation.
- CYP Enzyme Modulation : It acts as an inducer of CYP2J3, which is involved in drug metabolism and can influence the pharmacokinetics of co-administered drugs.
- Cell Survival Pathways : The compound interferes with the AKT/GSK3β signaling pathway, impacting cell proliferation and survival mechanisms.
Biological Activities
The biological activities of this compound are diverse:
- Anti-inflammatory Effects : It has demonstrated significant anti-inflammatory properties by downregulating pro-inflammatory cytokines such as TNF-α and IL-1β.
- Antitumor Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cells by inhibiting STAT3 signaling pathways, particularly in non-small cell lung carcinoma (NSCLC) models.
- Neuroprotective Effects : Research indicates potential neuroprotective properties, making it a candidate for further exploration in neurodegenerative diseases.
Case Studies and Experimental Data
A series of studies have highlighted the efficacy of this compound in various experimental settings:
Pharmacokinetics
The pharmacokinetics of this compound have been evaluated in animal studies. It follows a two-compartment model with a clearance rate of 0.024 L/min/kg and a terminal half-life of approximately 17.29 minutes.
Q & A
Basic: What are the recommended synthetic routes for N-(2-Aminoethyl)morpholine-4-carboxamide oxalate, and how can purity be optimized?
Answer:
A validated synthesis involves reacting N-phenoxycarbonylmorpholine with ethylenediamine in a controlled, stepwise process. Key steps include:
- Reagent Ratios : Use a 1:1 molar ratio of N-phenoxycarbonylmorpholine to ethylenediamine to minimize unreacted intermediates.
- Solvent Selection : Employ polar aprotic solvents (e.g., dimethylformamide) to enhance reactivity, followed by recrystallization in ethanol to remove sodium phenolate byproducts .
- Purification : High-purity (>98%) product is achieved via vacuum filtration and repeated washing with cold ether to eliminate residual ethylenediamine.
Methodological Insight : Monitor reaction progress using thin-layer chromatography (TLC) with a mobile phase of dichloromethane/methanol (95:5) to track intermediate formation.
Basic: What analytical techniques are critical for structural characterization of this compound?
Answer:
- X-ray Crystallography : Resolve the oxalate salt’s molecular conformation and hydrogen-bonding networks (e.g., chair-shaped morpholine ring and planar carboxamide unit, as seen in related morpholine derivatives) .
- NMR Spectroscopy : Confirm proton environments using and NMR (e.g., δ 2.14 ppm for acetyl groups in analogs) .
- SMILES/InChI Validation : Cross-verify with standardized identifiers (e.g., InChIKey=FMVSRINQKOORMK-UHFFFAOYSA-N) to ensure structural accuracy .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE Requirements : Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.
- Ventilation : Conduct reactions in fume hoods due to potential respiratory irritation from ethylenediamine residues .
- Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and consult safety data sheets (SDS) for antidote guidance .
Advanced: How can researchers design experiments to elucidate its anti-tumor mechanism of action?
Answer:
- In Vitro Assays :
- In Vivo Models : Administer the compound (10–50 mg/kg) in xenograft mice and monitor tumor volume reduction via caliper measurements weekly .
Data Contradiction Tip : Compare results across cell lines to address variability (e.g., discrepancies in IC₅₀ values may arise from differential membrane permeability).
Advanced: How should conflicting pharmacological data from pre-clinical studies be analyzed?
Answer:
- Variable Control : Standardize experimental conditions (e.g., cell passage number, serum concentration) to minimize batch effects.
- Dose-Response Curves : Use nonlinear regression models (e.g., Hill equation) to quantify efficacy thresholds and identify outliers.
- Meta-Analysis : Aggregate data from multiple studies (e.g., anti-viral EC₅₀ values) using forest plots to assess reproducibility .
Advanced: What strategies improve solubility for in vivo bioavailability studies?
Answer:
- Co-Solvent Systems : Test combinations of PEG-400 and ethanol (≤10% v/v) to enhance aqueous solubility without toxicity.
- pH Adjustment : Exploit the compound’s amine groups by formulating at pH 4–5 (acetate buffer) to increase protonation and solubility .
- Solid Dispersion : Use spray drying with hydroxypropyl methylcellulose (HPMC) to create amorphous dispersions for improved dissolution rates.
Advanced: How can synthesis scalability challenges be addressed for industrial-grade production?
Answer:
- Solvent Recycling : Implement distillation systems to recover and reuse ethanol, reducing waste and cost .
- Catalyst Optimization : Replace stoichiometric bases (e.g., Na₂CO₃) with catalytic amounts of DBU (1,8-diazabicycloundec-7-ene) to enhance reaction efficiency .
- Process Analytics : Use inline FTIR spectroscopy to monitor reaction endpoints in real-time, ensuring consistent yield (>85%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
